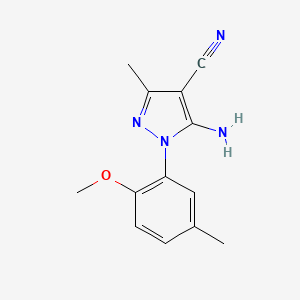
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
描述
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No: 2197061-87-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that contributes to its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O, with a molecular weight of approximately 242.28 g/mol. The compound contains an amino group, a methoxy-substituted phenyl ring, and a carbonitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| CAS Number | 2197061-87-1 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that derivatives of this compound can effectively reduce inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains. Studies have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the amino and carbonitrile functionalities is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis or function .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Compounds related to this compound have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
Study on Inhibition of Tubulin Polymerization
A significant study investigated the effects of a derivative structurally related to this compound on tubulin polymerization. The compound was found to bind at the colchicine site on tubulin, effectively inhibiting its polymerization and resulting in G2/M phase cell cycle arrest in cancer cells. This study highlights the potential use of this pyrazole derivative as a chemotherapeutic agent .
Evaluation of Antimicrobial Activity
Another research effort focused on synthesizing various pyrazole derivatives and evaluating their antimicrobial efficacy. Among these compounds, several exhibited high activity against E. coli and S. aureus, suggesting that modifications to the pyrazole core can significantly influence antibacterial potency. The study concluded that specific substituents on the pyrazole ring could enhance antimicrobial activity, paving the way for new therapeutic agents .
属性
IUPAC Name |
5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDTDZAVYYPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















